5-Aminotetrazole
Overview
Description
5-Aminotetrazole (5-AT) is a compound of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in combinatorial library development and as a precursor for energetic materials. The synthesis of 5-AT and its derivatives has been the subject of multiple research efforts, aiming to develop efficient and diverse synthetic routes for this compound .
Synthesis Analysis
Several synthetic methods have been developed for 5-AT. One approach involves the mercury(II)-promoted attack of azide anion on a thiourea, leading to a guanyl azide intermediate that cyclizes to form 5-AT. This method is notable for its high yield and ability to produce mono-, di-, and trisubstituted 5-aminotetrazoles . Another innovative method uses ketones as substrates, where carbodiimidium ions are generated in situ from ketones, promoted by TMSN3/TfOH, and then react with hydrazoic acid to cyclize and form 5-AT . Additionally, 1-substituted 5-aminotetrazoles can be synthesized from cyanogen azide and primary amines, yielding good results . A novel route involving diazotization and intramolecular cyclization of aminoguanidine nitrates has also been reported, with an optimized yield of up to 77.2% . Furthermore, a cascade synthesis from isonitriles and N,N-dibromoarylsulfonamides via carbodiimide coupling with azide has been developed, offering a wide substrate scope and good yields .
Molecular Structure Analysis
The molecular structure of 5-AT and its derivatives is crucial for their potential applications. Research has shown that the thermal decomposition of 5-AT can lead to different products depending on the tautomeric form present, with the imino form being predominant in the solid state . The structure of 5-AT-based polymers has been characterized using various spectroscopic methods, revealing the successful insertion of aminotetrazole heterocycles into the polymeric chain .
Chemical Reactions Analysis
5-AT undergoes various chemical reactions, including thermal decomposition, which has been extensively studied. The decomposition process involves the formation of hydrogen azide and carbodiimide, with further heating leading to the evolution of nitrogen. The activation energies for these decomposition routes have been determined . Additionally, 5-AT can be used to synthesize energetic polymers with enhanced density and nitrogen content, which are of interest for energetic binder applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-AT and its derivatives are influenced by their molecular structure. The thermal stability, density, and nitrogen content of 5-AT-based polymers have been experimentally measured, showing that the insertion of aminotetrazole heterocycles into the polymeric chain and their subsequent modification via nitration can significantly enhance these properties . The synthesis of 1-hydroxy-5-aminotetrazole and its azo derivative has also been explored, with these compounds showing high energetic performance and sensitivity towards impact, friction, and electrostatic discharge .
Scientific Research Applications
Energetic Materials and Explosives
5-Aminotetrazole (AT) is widely researched for its potential in developing high-performing energetic materials. Research by Klapötke, Piercey, and Stierstorfer (2012) found that certain compounds derived from 5-H-tetrazolate amination, including 1-aminotetrazole, exhibit high explosive performances and varying sensitivities, indicating their suitability in explosives (Klapötke, Piercey, & Stierstorfer, 2012). Additionally, Tao et al. (2008) showed that 5-aminotetrazole can be used to obtain nitrogen-rich energetic salts and ionic liquids, which hold promise for energetic applications due to their stability and high nitrogen content (Tao et al., 2008).
Gas Generators
In the context of gas generators, Han et al. (2018) studied ten gas generators based on 5-aminotetrazole, finding that certain formulas demonstrate potential value for development, particularly in automotive airbag inflation (Han et al., 2018).
Solid Propellants and Pyrotechnics
Duan Zhiming (2011) highlighted the potential applications of aminotetrazole in fields like solid propellants and non-smoke pyrotechnics, due to its high nitrogen content and good thermal stability (Duan Zhiming, 2011).
Synthesis and Chemical Properties
Research on the synthesis of 5-aminotetrazole, such as the work by Batey and Powell (2000), has provided methods for generating mono-, di-, and trisubstituted 5-aminotetrazoles, valuable for combinatorial library development (Batey & Powell, 2000). Levchik et al. (1992) studied the thermal decomposition of 5-aminotetrazole, providing insights into its stability and decomposition pathways (Levchik et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2H-tetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPISSMEBPJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052103 | |
Record name | Tetrazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Water or Solvent Wet Solid | |
Record name | 2H-Tetrazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Product Name |
5-Aminotetrazole | |
CAS RN |
4418-61-5, 5378-49-4 | |
Record name | Aminotetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4418-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetrazole | |
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Record name | 2H-Tetrazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2H-Tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Aminotetrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JR5LD42T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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